molecular formula C18H19N B11864290 Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- CAS No. 113417-33-7

Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-

Cat. No.: B11864290
CAS No.: 113417-33-7
M. Wt: 249.3 g/mol
InChI Key: DGPOQLXNIPOONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family This compound is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired product.

Industrial Production Methods: Industrial production methods for 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dioxygen, visible light.

    Substitution: Diazonium salts.

    Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

This comprehensive overview highlights the significance of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline in various scientific and industrial fields. Its unique structural features and diverse reactivity make it a valuable compound for further research and development.

Properties

CAS No.

113417-33-7

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-benzyl-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

DGPOQLXNIPOONU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.